

molecular formula of 9,12-Eicosadienoic acid

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Compound of Interest

Compound Name: *cis-9,12-Eicosadienoic acid*

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Molecular Formula: C₂₀H₃₆O₂

This document provides a comprehensive overview of 9,12-Eicosadienoic acid, a polyunsaturated omega-6 fatty acid. It is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, biological significance, and methods for its analysis.

Physicochemical Properties

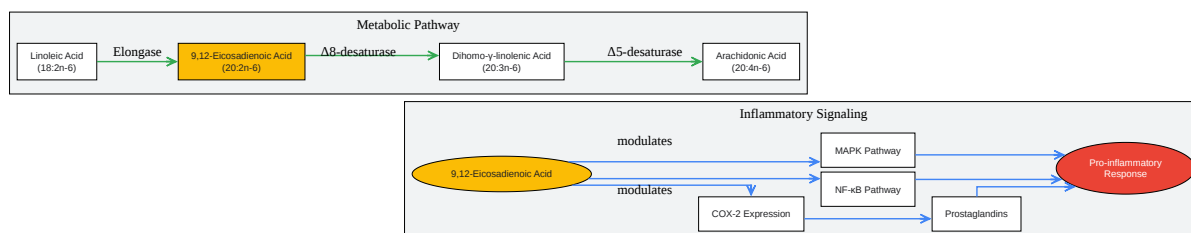
9,12-Eicosadienoic acid, also known as homo-linoleic acid, is a C₂₀ fatty acid with two double bonds.^[1] Its physical and chemical characteristics are summarized in the table below. It is a hydrophobic molecule, insoluble in water but soluble in organic solvents.^[1]

Property	Value
Molecular Formula	C ₂₀ H ₃₆ O ₂
Molecular Weight	308.5 g/mol
CAS Number	70240-72-1 (for the 9Z,12Z isomer)
Appearance	Colorless liquid
Density	0.9 g/cm ³
Melting Point	148.9 °C
Boiling Point	198 °C
Solubility in Water	Insoluble
logP	6.66
Topological Polar Surface Area	37.3 Å ²
Hydrogen Bond Donors	1
Hydrogen Bond Acceptors	2

Biological Significance and Signaling Pathways

9,12-Eicosadienoic acid is an intermediate in the metabolism of omega-6 fatty acids. It is elongated from linoleic acid and serves as a precursor for longer-chain polyunsaturated fatty acids such as dihomo-γ-linolenic acid (DGLA) and arachidonic acid (AA).^[1] This fatty acid plays a role in modulating inflammatory responses. Studies have shown that it can influence the production of pro-inflammatory mediators.^[2] For instance, it can induce the expression of cyclooxygenase-2 (COX-2), an enzyme involved in the synthesis of prostaglandins, and modulate the NF-κB and MAPK signaling pathways.^{[2][3]}

The following diagram illustrates the metabolic conversion of 9,12-Eicosadienoic acid and its influence on pro-inflammatory signaling pathways.



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Metabolic conversion and signaling influence of 9,12-Eicosadienoic acid.

Experimental Protocols

The analysis of 9,12-Eicosadienoic acid typically involves extraction from a biological matrix, derivatization to a more volatile form (fatty acid methyl esters - FAMES), followed by chromatographic separation and detection.

A common method for lipid extraction is a modified Folch or Bligh-Dyer procedure.

- **Homogenization:** Homogenize the tissue or cell sample in a chloroform:methanol mixture (2:1, v/v).
- **Phase Separation:** Add water or a saline solution to the homogenate to induce phase separation. The lipids will be in the lower chloroform phase.
- **Collection:** Carefully collect the lower chloroform phase containing the lipids.
- **Drying:** Dry the lipid extract under a stream of nitrogen gas.

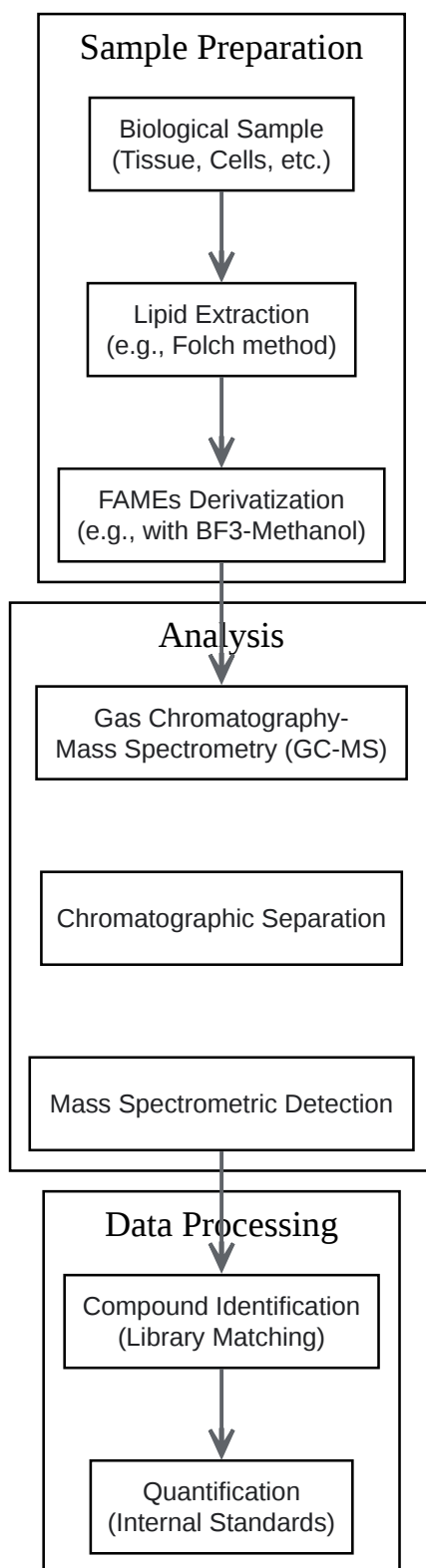
For gas chromatography analysis, the fatty acids are converted to their methyl esters.

- Saponification: Resuspend the dried lipid extract in a solution of sodium hydroxide or potassium hydroxide in methanol and heat to saponify the lipids into free fatty acids.
- Methylation: Add a methylating agent, such as boron trifluoride (BF_3) in methanol or methanolic HCl, and heat to convert the free fatty acids to FAMES.
- Extraction of FAMES: After cooling, add water and a nonpolar solvent like hexane or iso-octane to extract the FAMES.
- Purification: The upper organic layer containing the FAMES is collected and may be washed with water to remove any remaining reagents. The solvent is then evaporated, and the FAMES are redissolved in a suitable solvent for injection into the gas chromatograph.

GC-MS is a powerful technique for the separation and identification of FAMES.

- Injection: Inject a small volume (e.g., 1 μL) of the FAMES solution into the GC inlet.
- Separation: The FAMES are separated on a capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane). The oven temperature is programmed to ramp up to allow for the sequential elution of different FAMES.
- Detection: As the FAMES elute from the column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting mass spectra provide a fingerprint for each compound, allowing for their identification by comparison to a spectral library (e.g., NIST). Selected Ion Monitoring (SIM) can be used for enhanced sensitivity and quantification of specific fatty acids.[\[4\]](#)

The following diagram outlines the general workflow for the analysis of 9,12-Eicosadienoic acid.



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General workflow for the analysis of 9,12-Eicosadienoic acid.

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